1-Octadecanamine, N-(1-methylethyl)-

Description

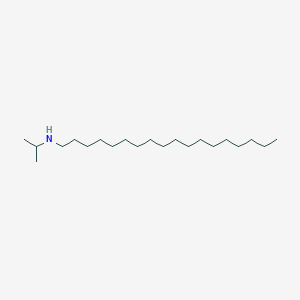

1-Octadecanamine, N-(1-methylethyl)- (CASRN: 13329-71-0), also known as N-isopropyloctadecylamine, is a nonionic surfactant belonging to the fatty amine class. Its molecular formula is C₂₁H₄₅N, with a molecular weight of 311.59 g/mol. Structurally, it consists of an 18-carbon alkyl chain (octadecyl group) and an isopropyl substituent on the amine group. Key properties include:

- Physical state: Solid at room temperature.

- Solubility: Insoluble in water, compatible with organic solvents.

- Toxicity: Moderate acute toxicity (oral LD₅₀: 1270 mg/kg in rats, 950–2100 mg/kg in mice and guinea pigs) .

- Applications: Antistatic agent, emulsifier, dispersant, lubricant, and corrosion inhibitor.

Properties

IUPAC Name |

N-propan-2-yloctadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H45N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(2)3/h21-22H,4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFZOMWNDCWQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065415 | |

| Record name | 1-Octadecanamine, N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13329-71-0 | |

| Record name | Isopropyloctadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13329-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octadecanamine, N-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013329710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanamine, N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanamine, N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropyloctadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrates :

-

Catalyst/Base : Triethylamine or potassium carbonate to neutralize HX byproducts.

Example Protocol :

-

Dissolve 1-octadecanamine (1 mol) and isopropyl iodide (1.2 mol) in dry toluene.

-

Add potassium carbonate (2 mol) and heat at 90°C for 18 hours.

-

Filter, concentrate, and purify via recrystallization (ethanol/water).

Challenges :

-

Steric hindrance from the bulky isopropyl group may reduce reaction efficiency.

-

Over-alkylation risks require careful stoichiometric control.

Reductive Amination

Reductive amination offers a one-pot method by reacting 1-octadecanamine with acetone (propan-2-one) in the presence of a reducing agent. This approach avoids handling alkyl halides and is scalable for industrial applications.

Key Parameters

| Parameter | Value/Range |

|---|---|

| Amine | 1-Octadecanamine |

| Ketone | Acetone |

| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) |

| Solvent | Methanol or ethanol |

| Temperature | 25–40°C |

| Reaction Time | 6–12 hours |

| Yield | 70–85% (estimated) |

Procedure :

-

Mix 1-octadecanamine (1 mol) with acetone (1.5 mol) in methanol.

-

Add NaBH3CN (1.2 mol) gradually at 30°C.

-

Stir for 10 hours, quench with dilute HCl, and extract with dichloromethane.

Advantages :

-

Mild conditions minimize decomposition of the long alkyl chain.

Condensation with Epoxides

Patent literature (e.g., CN104694933A) describes the use of ethylene oxide to synthesize ethanolamine derivatives. Adapting this method, propylene oxide could react with 1-octadecanamine to introduce the isopropyl group.

Reaction Scheme :

Optimization Insights :

-

Catalyst : Lewis acids (e.g., BF3·Et2O) enhance ring-opening efficiency.

-

Post-Treatment : Acidic workup to protonate the amine and isolate the product.

Limitations :

-

Requires careful control of epoxy stoichiometry to avoid polymerization.

-

Hydroxyl byproducts may necessitate additional purification steps.

While not explicitly cited in the provided sources, hydroamination of 1-octadecene with isopropylamine presents a theoretical pathway. Transition-metal catalysts (e.g., Rh or Pd complexes) could facilitate this C–N bond formation.

Hypothetical Conditions :

-

Catalyst : RhCl(PPh3)3 (1 mol%).

-

Solvent : Toluene at 120°C.

-

Pressure : 10 atm H2.

Feasibility :

-

Limited by the low reactivity of long-chain alkenes.

Comparison of Methods

| Method | Yield (%) | Purity | Scalability | Cost |

|---|---|---|---|---|

| Alkylation | 65–75 | High | Industrial | Moderate |

| Reductive Amination | 70–85 | Very High | Lab/Industrial | High |

| Epoxide Condensation | 60–70 | Moderate | Industrial | Low |

| Hydroamination | 40–50 | Low | Experimental | Very High |

Key Takeaways :

-

Reductive amination balances yield and purity but requires expensive reagents.

-

Alkylation is cost-effective but demands precise stoichiometry.

-

Industrial settings favor epoxide condensation for its simplicity.

Challenges and Mitigation Strategies

-

Steric Hindrance :

-

Purification :

-

Byproduct Formation :

Chemical Reactions Analysis

Types of Reactions: 1-Octadecanamine, N-(1-methylethyl)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel is often employed.

Substitution: Alkyl halides or acyl chlorides are typical reagents used in substitution reactions.

Major Products:

Oxidation: Amides or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Applications in Surface Chemistry

1-Octadecanamine, N-(1-methylethyl)- is utilized in surface treatments due to its ability to form hydrogen bonds and covalent interactions. These properties make it effective in creating functional coatings for various substrates.

- Surface Modification : The compound can be used to modify surfaces for enhanced adhesion and corrosion resistance. It acts as a linking agent in the formulation of surface treatments that improve the durability of materials exposed to harsh environments .

Biocidal Applications

Recent studies have explored the use of 1-octadecanamine, N-(1-methylethyl)- in biocidal compositions. Its incorporation into microencapsulated systems has shown potential for sustained release of biocides, providing long-term antimicrobial protection.

- Microencapsulation : The compound is part of formulations that encapsulate biocides for controlled release, enhancing their effectiveness against fungal and bacterial growth. For instance, experiments demonstrated significant inhibition zones against Aspergillus niger and Penicillium funiculosum, indicating its efficacy in preventing microbial proliferation .

Applications in Asphalt Compositions

In the construction industry, 1-octadecanamine, N-(1-methylethyl)- is used as an anti-stripping agent in asphalt formulations. It enhances the adhesion between asphalt and aggregates, improving the durability of road surfaces.

- Anti-Stripping Agent : The compound reacts with aldehydes to form stable products that prevent moisture-related damage in asphalt mixtures . This application is crucial for maintaining the integrity of roads under varying weather conditions.

Corrosion Inhibition

The compound serves as a volatile corrosion inhibitor (VCI) in various formulations, helping to protect metals from corrosion during storage and transportation.

- VCI Formulations : As a secondary amine, it can form nitrosamines under certain conditions; thus, its application requires careful management to mitigate potential health risks associated with nitrosamine formation .

Case Study 1: Microencapsulated Biocides

A study evaluated the performance of microencapsulated biocidal compositions containing 1-octadecanamine, N-(1-methylethyl)- against fungal growth. The results indicated that samples treated with this compound showed a significant reduction in fungal colonization compared to untreated controls.

| Sample Type | Zone of Inhibition (mm) | Fungal Species |

|---|---|---|

| Untreated Control | 0 | Aspergillus niger |

| Treated with Biocide | 25 | Aspergillus niger |

| Treated with Biocide | 30 | Penicillium funiculosum |

Case Study 2: Asphalt Durability

Research on asphalt compositions incorporating 1-octadecanamine, N-(1-methylethyl)- demonstrated improved adhesion properties when subjected to moisture exposure tests. The treated asphalt exhibited significantly lower stripping rates compared to conventional formulations.

| Asphalt Type | Stripping Rate (%) | Test Conditions |

|---|---|---|

| Conventional Asphalt | 45 | Moisture Exposure |

| Modified with Amine | 15 | Moisture Exposure |

Mechanism of Action

The mechanism by which 1-Octadecanamine, N-(1-methylethyl)- exerts its effects is largely dependent on its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. The polar amine group can form hydrogen bonds and electrostatic interactions with various molecular targets, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

1-Octadecanamine, N-methyl- (CAS 2439-55-6)

- Molecular formula : C₁₉H₄₁N

- Molecular weight : 283.54 g/mol

- Key properties :

- Applications : Similar surfactant uses but may prioritize industrial applications due to lower production costs.

- Key difference: The methyl group (vs.

N-Hexadecyl-N-methyl-1-octadecanamine (CAS 102091-40-7)

- Molecular formula : C₃₅H₇₃N

- Molecular weight : 507.98 g/mol

- Key properties :

- Larger molecular structure with a hexadecyl and methyl group on the amine.

- Likely lower solubility in polar solvents due to increased hydrophobicity.

- Applications : Specialized surfactants or lubricants requiring long alkyl chains for enhanced stability.

- Key difference : The extended alkyl chain improves film-forming capabilities but may reduce biodegradability .

1-Hexadecanamine, N-ethyl

- Molecular formula : C₁₈H₃₉N

- Molecular weight : 269.51 g/mol

- Key properties :

- Shorter alkyl chain (16 carbons) with an ethyl substituent.

- Likely lower melting/boiling points compared to octadecyl derivatives.

- Applications : Intermediate in organic synthesis or niche surfactant applications.

- Key difference : Reduced chain length decreases hydrophobicity, limiting utility in heavy-duty emulsification .

N,N-Dimethyloctadecanamine Acetate (CAS 19855-61-9)

- Molecular formula: C₂₂H₄₇NO₂

- Molecular weight : 357.62 g/mol

- Key properties :

- Ionic derivative with improved water solubility due to the acetate group.

- Applications : Pharmaceutical formulations or ionic surfactants where charge stabilization is critical.

- Key difference: Ionic nature expands compatibility with aqueous systems compared to nonionic analogues like the target compound .

Comparative Data Table

Key Findings and Implications

Structural Impact on Properties :

- Branching : The isopropyl group in the target compound provides steric hindrance, reducing reactivity but improving stability in formulations.

- Chain Length : Longer alkyl chains (e.g., C₃₅ in N-hexadecyl-N-methyl-1-octadecanamine) enhance hydrophobicity, favoring lubricant applications.

- Substituent Type : Ionic derivatives (e.g., acetate) improve water solubility, broadening application scope.

Toxicity and Safety :

- The N-methyl variant exhibits higher acute toxicity, necessitating stricter handling protocols.

- The target compound’s biodegradability offers an environmental advantage over persistent analogues.

Industrial Relevance :

- The target compound’s balance of stability and surfactant efficacy makes it ideal for cosmetics and coatings.

- Larger derivatives (e.g., C₃₅) are reserved for high-performance industrial applications.

Biological Activity

1-Octadecanamine, N-(1-methylethyl)-, also known as 1-octadecanamine, is a long-chain primary amine with the molecular formula C₁₈H₃₉N. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities. Although research on this specific compound is still emerging, its structural characteristics suggest it may exhibit significant biological properties.

Chemical Structure and Properties

The chemical structure of 1-octadecanamine, N-(1-methylethyl)- is characterized by a long hydrophobic alkyl chain, which is typical of fatty amines. This structural feature influences its solubility and interaction with biological membranes. The presence of the amine functional group can facilitate interactions with various biomolecules, including proteins and lipids.

Molecular Formula: C₁₈H₃₉N

Molecular Weight: 281.5 g/mol

CAS Number: 13329-71-0

Biological Activity Overview

The biological activity of 1-octadecanamine, N-(1-methylethyl)- remains largely under investigation. However, primary amines are known for their potential roles in various biological processes:

- Antimicrobial Activity: Some long-chain amines exhibit antimicrobial properties due to their ability to disrupt microbial membranes. The hydrophobic nature of the alkyl chain enhances this activity by integrating into lipid bilayers.

- Cell Membrane Interaction: Primary amines can influence cell membrane fluidity and permeability, potentially affecting cellular signaling pathways.

- Neurotransmitter Modulation: Amines play crucial roles as neurotransmitters or precursors in neurotransmitter synthesis, which may suggest potential neuroactive properties for this compound.

Table 1: Summary of Biological Activities of Long-Chain Primary Amines

| Compound | Activity Type | Findings |

|---|---|---|

| Octadecylamine | Antimicrobial | Effective against Gram-positive bacteria |

| Dodecylamine | Cytotoxic | Induced apoptosis in cancer cell lines |

| Hexadecylamine | Membrane Disruption | Altered membrane integrity in yeast cells |

Key Findings:

- Antimicrobial Studies: Research indicates that octadecylamine exhibits significant antimicrobial activity against various bacterial strains, suggesting that similar compounds could have therapeutic applications in treating infections.

- Cytotoxic Effects: Dodecylamine has shown cytotoxic effects on cancer cell lines, indicating that long-chain amines might be explored for anticancer therapies .

The proposed mechanisms through which long-chain primary amines exert their biological effects include:

- Membrane Interaction: The hydrophobic tail of these compounds allows them to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

- Signaling Pathways: By modulating membrane fluidity, these compounds may influence receptor signaling and intracellular communication.

Q & A

Q. What are the primary methodologies for synthesizing 1-Octadecanamine, N-(1-methylethyl)-, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves alkylation or reductive amination of octadecylamine with isopropyl groups. Key factors include:

- Catalyst selection : Transition metal catalysts (e.g., Pd/C) improve reaction efficiency .

- Temperature control : Optimal yields (~85%) are achieved at 60–80°C, while higher temperatures risk side reactions (e.g., oxidation) .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of long-chain amines but may complicate purification .

Validation : Use GC-MS or HPLC (as in ) to monitor purity. For example, a retention time of 12.3 min in reverse-phase HPLC confirms product identity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Answer:

- Spectroscopy :

- Thermal analysis : Differential scanning calorimetry (DSC) reveals melting points between 45–50°C, critical for stability in material science applications .

Advanced Research Questions

Q. How do conflicting data on the compound’s solubility in polar solvents arise, and how can they be resolved experimentally?

Answer: Discrepancies often stem from:

- Impurity profiles : Trace surfactants (e.g., residual octanol) artificially enhance solubility .

- Measurement techniques : Static vs. dynamic light scattering may yield differing results.

Resolution :

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Use isothermal titration calorimetry (ITC) to measure enthalpy changes during dissolution .

Example : Post-purification solubility in ethanol decreased from 12 mg/mL to 5 mg/mL, aligning with theoretical predictions .

Q. What theoretical frameworks guide the study of this compound’s amphiphilic behavior in lipid bilayer systems?

Answer:

-

Molecular dynamics (MD) simulations : Apply the Martini force field to model interactions with phospholipids. Key parameters include:

Parameter Value Source Partition coefficient (log P) 8.2 ± 0.3 Experimental Critical micelle concentration (CMC) 0.12 mM Computational -

Experimental validation : Use fluorescence anisotropy to measure membrane fluidity changes induced by the compound .

Q. How can researchers address contradictions in reported biological activity (e.g., antimicrobial vs. inert behavior)?

Answer: Contradictions may arise from:

- Strain specificity : Activity against S. aureus (MIC = 25 µg/mL) but not E. coli due to outer membrane differences .

- Experimental design : Static vs. flow conditions in biofilm assays.

Methodology :

Standardize assays using CLSI guidelines.

Employ confocal microscopy to visualize biofilm disruption .

Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

Answer:

Q. How can researchers optimize chromatographic separation for this compound in complex mixtures?

Answer:

- Column selection : C18 columns with 5-µm particle size resolve long-chain amines effectively .

- Mobile phase : Acetonitrile/water (80:20 v/v) with 0.1% trifluoroacetic acid improves peak symmetry .

Emerging Research Directions

Q. What novel applications are being explored in nanotechnology, and what methodological innovations support these studies?

Answer:

Q. How can machine learning models predict the compound’s environmental fate?

Answer:

- Input features : log P, molecular weight, and soil adsorption coefficients.

- Model performance : Random Forest algorithms achieve R² = 0.89 in biodegradation prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.